molecular formula C21H21N3O3 B2442359 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1795181-37-1

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2442359
CAS No.: 1795181-37-1
M. Wt: 363.417
InChI Key: APPIZHVJYRHGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of Pyrrolidine Derivative: The initial step involves the formation of a pyrrolidine derivative through the reaction of a suitable amine with an appropriate aldehyde or ketone under reductive amination conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the oxadiazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Oxadiazole Derivatives: Compounds like 3,5-diphenyl-1,2,4-oxadiazole are structurally related.

Uniqueness

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is unique due to the combination of its pyrrolidine and oxadiazole rings, along with the specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-26-17-12-10-16(11-13-17)21(25)24-14-6-9-18(24)20-22-19(23-27-20)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPIZHVJYRHGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.